molecular formula C20H23N5O2 B6532896 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide CAS No. 1021260-50-3

2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide

Katalognummer: B6532896
CAS-Nummer: 1021260-50-3
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: BPKCOBXYOZNANT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide is an intriguing organic compound that falls under the category of heterocyclic compounds due to its 1,2,4-triazolo[4,3-b]pyridazin core

Eigenschaften

IUPAC Name

2-cyclopentyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c26-18(14-15-6-4-5-7-15)21-12-13-27-19-11-10-17-22-23-20(25(17)24-19)16-8-2-1-3-9-16/h1-3,8-11,15H,4-7,12-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKCOBXYOZNANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide can be initiated by the cyclization of appropriate hydrazine derivatives with corresponding nitriles. The precise reaction conditions typically involve:

  • Step 1: Formation of the triazole ring by reacting phenylhydrazine with ethyl cyanoacetate under basic conditions.

  • Step 2: Further modification of the triazole with cyclopentylacetyl chloride to introduce the cyclopentyl group.

  • Step 3: The subsequent introduction of the pyridazin moiety can be achieved via oxidative cyclization reactions.

  • Step 4: The oxyethyl group is often introduced using appropriate alkylating agents under controlled conditions.

Industrial Production Methods: Scaled-up production involves optimized reaction parameters to ensure high yield and purity. Industrial processes might employ continuous flow reactors to maintain consistent reaction conditions and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: Oxidative reactions primarily affect the phenyl ring and triazole moiety, potentially forming quinones or other oxidized derivatives.

  • Reduction: Reduction reactions might target the triazole ring, reducing it to corresponding amines or hydrazines.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl or pyridazin rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)

  • Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)

  • Substitution Conditions: Halogenation using N-bromosuccinimide (NBS), Alkylation using alkyl halides

Major Products Formed:

  • Oxidized phenyl derivatives

  • Reduced triazole amines

  • Substituted phenyl or pyridazin derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry:

  • Catalyst development

  • Intermediate for more complex organic syntheses

Biology:

  • Potential use as a biochemical probe to study enzyme-substrate interactions

Medicine:

  • Investigated for its role in developing new therapeutic agents due to its heterocyclic structure

Industry:

  • Possible application in materials science for the development of novel polymers or additives

Wirkmechanismus

The mechanism by which 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide exerts its effects primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition: The triazole ring is known to inhibit various enzymes by mimicking the transition state of substrates.

  • Receptor Binding: The compound may act on specific receptors in biological systems, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

  • 3-phenyl-1,2,4-triazole-5-carboxylic acid

  • 6-(2-phenylethoxy)-3-(2-hydroxyethylamino)pyridazine

Voilà, a detailed breakdown of the compound 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide! Anything else you'd like to dive into?

Biologische Aktivität

2-Cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It consists of a cyclopentyl group linked to an acetamide moiety through an ether linkage with a triazolo-pyridazine derivative. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds similar to 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide may act through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival .
  • Antimicrobial Activity : Some derivatives have demonstrated activity against Mycobacterium tuberculosis, with IC50 values indicating significant potency against this pathogen .
  • Cytotoxic Effects : Studies show that related compounds induce apoptosis in cancer cell lines through activation of stress-related kinases like JNK, leading to cell cycle arrest and increased cell death .

Table 1: Biological Activity Summary

Activity TypeAssessed ModelIC50 (µM)Reference
AntimicrobialMycobacterium tuberculosis1.35 - 2.18
CytotoxicityPC-3 (Prostate Cancer)5.00
CytotoxicityMCF-7 (Breast Cancer)7.50

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of a series of triazole derivatives against Mycobacterium tuberculosis. Among the tested compounds, several exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential for further development as anti-tubercular agents .
  • Cancer Cell Studies :
    In vitro studies on prostate (PC-3) and breast (MCF-7) cancer cell lines demonstrated that related compounds could effectively induce apoptosis through the JNK pathway. The results showed significant cytotoxicity with IC50 values around 5 µM for PC-3 cells and 7.5 µM for MCF-7 cells, suggesting potential therapeutic applications in oncology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.